Anamorelin was developed by Helsinn Therapeutics and has been the subject of various clinical studies to evaluate its efficacy and safety in treating cachexia associated with cancer. The compound is derived from a series of synthetic modifications to create a molecule that effectively interacts with the growth hormone secretagogue receptor.
Anamorelin fumarate is classified as a pharmaceutical agent, specifically within the category of appetite stimulants. It is categorized under the chemical class of peptidomimetics, which are compounds designed to mimic the biological activity of peptides.
The synthesis of anamorelin involves several complex steps that utilize various organic solvents and reagents. The following outlines key methods used in its synthesis:
Anamorelin fumarate has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with biological receptors.
The crystal structure analysis reveals that anamorelin fumarate exists in various crystalline forms, each exhibiting different thermal stability and solubility characteristics, which are critical for formulation development .
Anamorelin undergoes several chemical reactions during its synthesis:
Anamorelin exerts its effects primarily through stimulation of the growth hormone secretagogue receptor located in the central nervous system. This mechanism involves:
Clinical trials have shown that patients receiving anamorelin exhibited marked improvements in lean body mass (measured via bioelectrical impedance analysis) as well as enhancements in quality of life metrics .
The moisture content measured via Karl Fischer titration indicates low levels (approximately 3%) which supports its stability during storage .
Anamorelin fumarate is primarily used in clinical settings for:
The pathophysiology of CACS involves interconnected catabolic processes driven by tumor-host interactions:
Systemic Inflammation: Tumors and host immune cells produce pro-inflammatory cytokines (IL-6, TNF-α, MIC-1) that activate nuclear factor kappa B (NF-κB) signaling. This promotes muscle proteolysis through upregulation of ubiquitin-proteasome pathway components, specifically the E3 ubiquitin ligases muscle RING-finger protein-1 (MuRF-1) and muscle atrophy F-box (MAFbx/atrogin-1) [4] [8]. IL-6 additionally induces adipose tissue browning by stimulating uncoupling protein 1 (UCP1) expression, increasing energy expenditure and thermogenesis [4].
Altered Energy Metabolism: Tumors secrete parathyroid hormone-related protein (PTHrP), which drives WAT browning and increases resting energy expenditure by 20-30% in cachectic patients. This hypermetabolic state accelerates catabolism [4].
Neuromuscular Signaling Dysregulation: Elevated myostatin (a negative regulator of muscle growth) and reduced insulin-like growth factor-1 (IGF-1) signaling disrupt skeletal muscle anabolism. This imbalance favors proteolysis over protein synthesis [3] [4].
Table 1: Key Molecular Drivers of Cancer Cachexia
Molecular Target | Biological Effect | Impact on Cachexia |
---|---|---|
IL-6/TNF-α | NF-κB activation | ↑ Muscle proteolysis via MuRF-1/MAFbx |
PTHrP | UCP1 induction in adipose tissue | ↑ Energy expenditure, fat wasting |
Myostatin | Inhibits Akt/mTOR pathway | ↓ Muscle protein synthesis |
MIC-1/GDF15 | Anorexia induction | ↓ Food intake, weight loss |
Ghrelin, an endogenous 28-amino-acid peptide primarily secreted by gastric fundus cells, binds growth hormone secretagogue receptor 1a (GHS-R1a) to regulate energy homeostasis through central and peripheral mechanisms:
Appetite Stimulation: Ghrelin activates hypothalamic arcuate nucleus neurons, increasing neuropeptide Y (NPY) and agouti-related peptide (AgRP) expression to enhance hunger signaling. Clinical studies demonstrate 31% increases in energy intake following ghrelin administration [2] [3].
Anabolic Effects: Ghrelin stimulates growth hormone (GH) secretion, increasing hepatic IGF-1 production. IGF-1 activates the PI3K/Akt/mTOR pathway, promoting muscle protein synthesis while suppressing MuRF-1 and MAFbx expression [3] [6].
Anti-Inflammatory Actions: Ghrelin inhibits NF-κB activation and pro-inflammatory cytokine release (IL-1β, IL-6, TNF-α) while elevating anti-inflammatory IL-10. This reduces cytokine-driven proteolysis and anorexia [3] [6].
Metabolic Regulation: Ghrelin decreases lipid oxidation, promotes adipogenesis, and reduces energy expenditure—counteracting the hypermetabolism characteristic of CACS [6] [8].
Table 2: Mechanisms of Ghrelin Receptor Activation in Cachexia
Physiological System | Ghrelin Receptor-Mediated Effects | Therapeutic Impact |
---|---|---|
Central Nervous System | ↑ NPY/AgRP expression, ↑ GH secretion | Improved appetite, anabolic signaling |
Skeletal Muscle | ↓ MuRF-1/MAFbx, ↑ IGF-1/Akt pathway | Reduced proteolysis, increased LBM |
Adipose Tissue | ↓ Lipolysis, ↓ UCP1-mediated thermogenesis | Fat mass preservation |
Immune System | ↓ IL-6/TNF-α, ↑ IL-10 | Attenuated inflammation |
Anamorelin (INN: anamorelin hydrochloride; development codes ONO-7643, RC-1291) is a novel, orally active, non-peptidic ghrelin receptor agonist optimized for CACS treatment. Its development timeline reflects progressive clinical validation:
Molecular Design (2000s): Anamorelin was engineered as a benzodiazepine derivative with high selectivity for GHS-R1a (IC₅₀ = 0.79 nM). Its non-peptidic structure enables oral bioavailability and CNS penetration, distinguishing it from native ghrelin [5] [10]. Early pharmacodynamic studies demonstrated potent GH secretion (peak: 2-3 hours post-dose) and IGF-1 elevation (+84% vs. +17% placebo) without affecting cortisol, insulin, or glucose homeostasis [5].
Phase II Clinical Validation (2010-2015): Two pivotal trials in NSCLC cachexia patients (N=~300) established proof-of-concept. Over 12 weeks, anamorelin (100mg/day) significantly increased lean body mass (LBM; +1.10kg vs. -0.44kg placebo; p<0.001) and body weight (+2.20kg vs. -0.14kg; p<0.001). Appetite visual analog scores improved by 43% (p<0.01) [2] [5].
Phase III ROMANA Trials (2015-2016): Global studies (ROMANA 1/2; N=979) in advanced NSCLC cachexia confirmed LBM gains (+0.99kg and +0.65kg vs. placebo; both p<0.001) and weight increases (+2.20kg and +0.95kg; both p<0.001) at 12 weeks. However, functional endpoints (hand grip strength) showed no significant improvement, contributing to EMA's 2017 marketing authorization refusal [5] [10].
Regulatory Milestones (2021): Japan approved anamorelin hydrochloride (Adlumiz®) for CACS in NSCLC, gastric, pancreatic, and colorectal cancers based on phase III trials showing significant weight gain (≥5% in 42% of patients) and improved appetite [9]. This marked the first global approval of a ghrelin agonist for cachexia.
Ongoing Research (2023-Present): Current studies explore synergistic approaches, including anamorelin combined with nutritional support (omega-3 fatty acids) and exercise regimens. Preliminary data suggest enhanced LBM preservation versus monotherapy [1].
Table 3: Anamorelin Fumarate Compound Synonyms
Chemical Designation | Alternative Names |
---|---|
IUPAC Name | 2-Amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide |
Development Codes | ONO-7643, RC-1291, ST-1291 |
Pharmacological Class | Ghrelin receptor agonist, Appetite stimulant |
Molecular Formula | C₃₁H₄₂N₆O₃ |
Salt Forms | Hydrochloride (approved), Fumarate (experimental) |
The trajectory of anamorelin development underscores the translational challenges in cachexia therapeutics, where biochemical efficacy (LBM/weight gain) does not invariably correlate with functional improvement. Nevertheless, its targeted mechanism offers a multifaceted approach to disrupting the self-perpetuating cycles of catabolism, inflammation, and anorexia that define CACS.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7